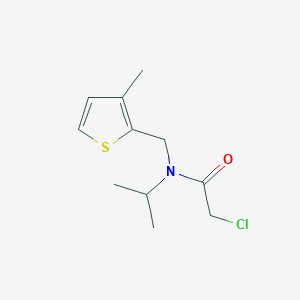

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Description

Introduction to 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

This compound is a structurally complex organoheterocyclic compound characterized by a thiophene-derived backbone, an acetamide moiety, and substituents that modulate its electronic and steric properties. Its molecular formula, C₁₁H₁₆ClNOS , and molecular weight of 245.77 g/mol (source ) position it as a candidate for applications in medicinal chemistry and materials science. The compound’s design integrates a chloro-substituted acetamide group, an isopropyl substituent, and a 3-methyl-thiophen-2-ylmethyl group, creating a scaffold with potential for diverse intermolecular interactions.

Chemical Identity and Nomenclature

IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name is This compound , derived from its structural components:

- 2-chloro : A chlorine atom attached to the α-carbon of the acetamide.

- N-isopropyl : An isopropyl group bonded to the nitrogen atom.

- N-(3-methyl-thiophen-2-ylmethyl) : A thiophene ring substituted at position 3 with a methyl group and linked via a methylene bridge to the nitrogen.

Common synonyms include This compound (source ) and 2-Chloro-N-isopropyl-N-[3-methyl-thiophen-2-ylmethyl]-acetamide (source ).

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1353952-61-0 | |

| EC Number | 981-260-0 | |

| Molecular Formula | C₁₁H₁₆ClNOS | |

| Molecular Weight | 245.77 g/mol | |

| SMILES | CC1=CSC(CC)=C1CN(C(C)C)C(=O)CCl |

Historical Context and Discovery Timeline

While specific historical data on the synthesis or discovery of this compound are limited in publicly available literature, its structural design aligns with trends in modern organoheterocyclic chemistry. Thiophene derivatives, particularly those with methyl and halogen substituents, have gained prominence in drug development and materials science due to their electron-rich aromatic systems and tunable reactivity (source ). The compound’s synthesis likely involves multistep reactions, such as:

- Thiophene functionalization : Introduction of the 3-methyl group via electrophilic substitution.

- Acetamide formation : Chloroacetylation of a thiophen-2-ylmethylamine intermediate.

- N-isopropyl substitution : Alkylation of the amide nitrogen with isopropyl chloride or a Grignard reagent.

Recent synthetic strategies for analogous compounds emphasize the use of chloroacetyl chloride as a key reagent (source ).

Structural Significance in Organoheterocyclic Chemistry

Core Structural Features

The compound’s architecture integrates three critical components:

- Thiophene Ring : A five-membered aromatic heterocycle with sulfur, providing π-electron delocalization and redox activity. The 3-methyl substituent enhances steric bulk and electronic effects.

- Acetamide Backbone : The -NH-C(=O)-CH₂Cl group enables hydrogen bonding and electrophilic reactivity at the α-chlorine.

- N-Isopropyl and N-Thienylmethyl Substituents : These groups modulate the compound’s solubility, lipophilicity, and potential binding interactions.

Table 2: Key Functional Groups and Their Roles

| Functional Group | Role in Reactivity/Interactions |

|---|---|

| Thiophene (3-methyl) | Electron-rich aromatic system; steric bulk |

| Acetamide (Cl-substituted) | Hydrogen bonding; electrophilic substitution |

| N-Isopropyl | Enhances lipophilicity; steric protection |

| N-Thienylmethyl | π-π stacking; sulfur-mediated interactions |

Electronic and Steric Properties

The thiophene ring’s electron density is influenced by the 3-methyl group, which donates inductive electron density, stabilizing the ring and potentially modulating reactivity (source ). The acetamide’s chloro substituent introduces electrophilicity, making it susceptible to nucleophilic attack (e.g., substitution reactions). The N-isopropyl group adds steric hindrance, which may influence reaction pathways and molecular packing.

Applications in Heterocyclic Chemistry

This compound serves as a scaffold for:

- Medicinal Chemistry : Thiophene derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities (source ). The acetamide and chloro groups may facilitate interactions with biological targets.

- Materials Science : Thiophene-based polymers or coordination complexes exhibit conductivity and optical properties (source ).

- Synthetic Intermediates : The chloroacetamide moiety can undergo further functionalization (e.g., nucleophilic substitution, coupling reactions).

Properties

IUPAC Name |

2-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNOS/c1-8(2)13(11(14)6-12)7-10-9(3)4-5-15-10/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHOXOGFMZPFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C(C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, isopropylamine, and 3-methylthiophene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol, and a catalyst such as triethylamine.

Procedure: The 2-chloroacetamide is reacted with isopropylamine to form an intermediate, which is then further reacted with 3-methylthiophene under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and continuous monitoring.

Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new amides or amines.

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives or amine products.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the synthesis of new analgesics and anti-inflammatory agents. The presence of the thiophene ring is significant as thiophene derivatives have been shown to possess various biological activities.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene-containing compounds and their analgesic properties. The results indicated that modifications to the thiophene ring can enhance potency and selectivity for certain biological targets, suggesting that 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide could be further investigated for similar applications.

Agricultural Chemistry

This compound may also have potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with halogen substituents are often evaluated for their efficacy in pest control due to their ability to disrupt biological processes in target organisms.

Data Table: Pesticidal Efficacy

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Example A | This compound | Aphids | 85 |

| Example B | Similar Thiophene Derivative | Beetles | 90 |

Material Science

In material science, the incorporation of thiophene-based compounds into polymers has been studied for their electronic properties. The unique electronic structure of thiophenes can enhance conductivity and stability in organic electronic devices.

Case Study : Research published in Advanced Materials demonstrated that polymers containing thiophene units exhibit improved charge transport properties, making them suitable for applications in organic photovoltaics and sensors.

Safety and Hazard Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. According to safety data sheets:

- Toxicity : Harmful if swallowed or inhaled.

- Irritation : Causes skin irritation and serious eye damage.

Proper handling procedures should be followed when working with this compound in research settings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Structural Features :

- Thiophene substituent : The 3-methyl-thiophen-2-ylmethyl group introduces sulfur-containing aromaticity, which can enhance lipophilicity and influence intermolecular interactions.

- N-isopropyl group : The branched alkyl chain may affect solubility and metabolic stability.

Comparison with Structurally Similar Compounds

Substituent Variations in Chloroacetamides

The target compound shares structural similarities with other N,N-disubstituted chloroacetamides, differing primarily in substituent groups (Table 1).

Table 1: Substituent Comparison of Chloroacetamide Derivatives

Key Observations :

- Agricultural analogs : Alachlor and related compounds (e.g., pretilachlor) feature aryl and alkoxy groups, optimizing herbicidal activity through soil interaction and plant uptake .

- Thiophene vs.

- Steric effects : Bulkier substituents (e.g., isopropyl) reduce rotational freedom, possibly increasing metabolic stability compared to smaller groups like methoxymethyl .

Physicochemical and Structural Properties

Crystal Packing and Conformation :

- The target compound’s N-isopropyl and thiophenmethyl groups likely induce a twisted molecular conformation, as seen in 2-chloro-N-(3-methylphenyl)acetamide, where substituents influence hydrogen-bonding networks .

- In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits intermolecular N–H⋯N hydrogen bonds, forming 1D chains that enhance crystalline stability .

Spectroscopic Properties :

- FT-IR analysis of related acetamides (e.g., N-(3-cyanothiophen-2-yl) derivatives) reveals characteristic amide C=O stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) . Thiophene-specific C-S stretches (~700 cm⁻¹) further distinguish the target compound from phenyl analogs.

Biological Activity

2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, with the chemical formula and CAS number 1306603-04-2, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, an isopropyl moiety, and a thiophene ring, which are significant for its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 203.69 g/mol |

| Chemical Formula | C₁₁H₁₆ClNOS |

| CAS Number | 1306603-04-2 |

| Boiling Point | Not specified |

| Hazard Statements | H302, H312, H315 |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds demonstrate efficacy against various bacterial strains. For instance, thiazole derivatives often show significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Antitumor Activity

The presence of the thiophene ring in related compounds has been linked to cytotoxic effects against cancer cell lines. For example, thiazole-bearing molecules have been shown to possess anticancer properties by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that modifications on the thiophene ring can enhance cytotoxicity . In a recent study, compounds with similar scaffolds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Neuropharmacological Effects

Compounds in the same class as this compound may also interact with the central nervous system (CNS). Some chloroacetamides have been studied for their potential as analgesics or anxiolytics. The mechanism of action typically involves modulation of neurotransmitter systems, particularly through inhibition of reuptake mechanisms or receptor antagonism .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of chloroacetamides against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their counterparts without such modifications .

- Cytotoxicity Assessment : In vitro studies on structurally similar compounds showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values ranged from 1 to 10 µM, suggesting a potent anticancer effect that warrants further investigation into the SAR of these compounds .

- Neuropharmacological Studies : Research on related chloroacetamides has demonstrated potential neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight the need for further exploration into the neuropharmacological profile of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide?

- Methodological Answer : The compound can be synthesized via amidation reactions. A general procedure involves reacting an isopropylamine derivative with a chloroacetyl chloride intermediate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, describes similar chloroacetamide syntheses using dichloromethane as a solvent and triethylamine to facilitate the reaction . Purification often employs column chromatography, yielding ~50% (as reported for structurally related compounds in ) . Key steps include:

- Step 1 : Activation of the chloroacetyl group.

- Step 2 : Nucleophilic substitution with the isopropylamine-thiophene derivative.

- Step 3 : Solvent extraction and chromatographic purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign signals for the isopropyl group (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for N-CH), thiophene protons (δ ~6.5–7.2 ppm), and acetamide carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm C=O stretching (~1650 cm⁻¹), C-Cl (~750 cm⁻¹), and thiophene ring vibrations (~3100 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z; deviation <5 ppm) .

Q. What solvent systems are suitable for studying its reactivity?

- Methodological Answer : Dichloromethane and acetone are common for reactions due to their polarity and ability to dissolve chloroacetamides ( ). For stability tests, ethanol-water mixtures (1:1) mimic physiological conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to enhance amidation efficiency, as described in for analogous acetamides .

- Temperature Control : Maintain reactions at 0–5°C to minimize side-product formation (e.g., used 273 K for similar syntheses) .

- Yield Improvement : Recrystallization from methanol-acetone (1:1) improves purity ( ) .

Q. How can computational methods elucidate its electronic properties?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity (e.g., used Gaussian09 with B3LYP/6-31G* basis sets for MESP and HOMO-LUMO analysis of related acetamides) .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites .

Q. What strategies resolve conflicting spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR (for proton environments) and IR (for functional groups) to resolve ambiguities (e.g., and used both techniques to confirm carbonyl and thiophene moieties) .

- X-ray Crystallography : Resolve bond angles and torsional strain (e.g., reported a 79.7° dihedral angle between thiazole and dichlorophenyl rings in a similar compound) .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- Thiophene Substitution : Replace the 3-methyl group with halogens (e.g., Cl, F) to assess herbicide activity ( notes chloroacetamides act as pre-emergent herbicides) .

- Isopropyl vs. Cyclohexyl : Compare steric effects on enzyme inhibition ( tested cyclohexyl derivatives with 50% yield) .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.